[(2S)-2,3-di(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Overview
Description
[(2S)-2,3-di(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate, also known as 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine, is a synthetic compound with the molecular formula C40H80NO8P . It has a molecular weight of 734.0 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes two palmitoyl (hexadecanoyloxy) groups attached to a glycerol backbone, which is further linked to a phosphate group and a trimethylammonium group . The InChI string and SMILES notation provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 734.0 g/mol . Other physical and chemical properties like solubility, melting point, boiling point, etc., are not provided in the retrieved papers.Scientific Research Applications
Pulmonary Surfactant Research
DPPC is a major component of pulmonary surfactant, the substance that reduces surface tension in the lungs and prevents alveolar collapse during exhalation . It’s crucial in the study of respiratory diseases and the development of surfactant replacement therapies, particularly for premature infants suffering from respiratory distress syndrome.
Drug Delivery Systems
In the pharmaceutical industry, DPPC is used to create liposomes and other lipid-based drug delivery vehicles . These systems can encapsulate drugs, increasing their stability and allowing for targeted delivery, which is particularly beneficial for cancer therapeutics.
Nanotechnology
DPPC plays a role in nanotechnology as a building block for creating artificial membranes, micelles, and liposomes . These structures are used in various applications, from drug delivery to creating model systems for studying membrane dynamics and interactions.
Biomedical Research
As a phospholipid, DPPC is used in biomedical research to study lipid metabolism and membrane biology . It serves as a model compound for understanding the behavior of biological membranes and the role of lipids in cellular functions.
Cosmetic Formulations
DPPC finds applications in cosmetic formulations, where it’s used for its emollient and skin-conditioning properties. It helps in creating stable emulsions and improving the texture of skincare products .
Food Industry
While specific applications of DPPC in the food industry are less documented, phospholipids like DPPC are generally used as emulsifiers to improve the texture and shelf-life of food products. They can also be used in the encapsulation of food additives for enhanced delivery and stability .
Mechanism of Action
Target of Action
2,3-Dipalmitoyl-sn-glycero-1-phosphocholine, also known as 1-Sn-Phosphatidylcholine,2,3-dipalmitoyl, primarily targets the lung surfactant system . The lung surfactant system is a complex mixture of lipids and proteins that reduces surface tension in the lungs, preventing lung collapse during exhalation .
Mode of Action
This compound interacts with its target by forming a monolayer at the air-liquid interface of the alveoli in the lungs . This monolayer reduces lung surface tension, thereby preventing the lungs from collapsing during exhalation .
Biochemical Pathways
It is known to play a crucial role in thepulmonary surfactant system , which is vital for proper lung function .
Pharmacokinetics
Given its role in the lung surfactant system, it is likely that it is primarily distributed in the lungs .
Result of Action
The primary result of the action of 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine is the reduction of surface tension in the lungs , which prevents lung collapse during exhalation . This is crucial for maintaining proper lung function and facilitating gas exchange.
Action Environment
The action of 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine is influenced by the environment within the lungs. Factors such as lung volume, surface area, and the presence of other components of the lung surfactant system can all impact the efficacy and stability of this compound .
properties
IUPAC Name |
[(2S)-2,3-di(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KILNVBDSWZSGLL-LHEWISCISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H80NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048703 | |
Record name | (7S)-7-(Hexadecanoyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacosan-1-aminium 4-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
734.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35418-55-4 | |
Record name | (7S)-7-(Hexadecanoyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacosan-1-aminium 4-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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